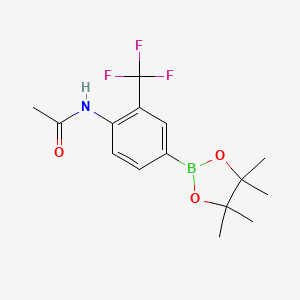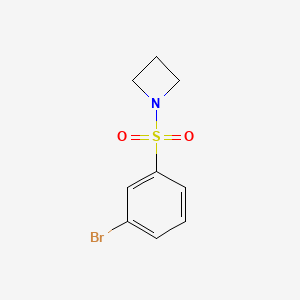
3-Amino-8-fluoroquinoline dihydrochloride
Descripción general
Descripción
3-Amino-8-fluoroquinoline dihydrochloride is a small organic molecule . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of 3-Amino-8-fluoroquinoline dihydrochloride is C9H9Cl2FN2 . The InChI string is InChI=1S/C9H7FN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H . The Canonical SMILES string is C1=CC2=CC(=CN=C2C(=C1)F)N.Cl.Cl .
Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-8-fluoroquinoline dihydrochloride is 235.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Aplicaciones Científicas De Investigación
Antibacterial Agents
3-Amino-8-fluoroquinoline dihydrochloride: is a structural analogue of fluoroquinolones, a class of antibacterial compounds. The introduction of fluorine atoms into the quinolone structure has been shown to significantly enhance antimicrobial properties . This compound can be used to develop new antibacterial agents that are effective against bacteria resistant to other classes of antibiotics, such as cephalosporins and aminoglycosides .
Antineoplastic Research
In cancer research, derivatives of fluoroquinolines have been studied for their potential antineoplastic (anti-cancer) activity. Specifically, compounds with modifications at the 2-position, such as the cyclohexyl group, have shown effectiveness as inhibitors of topoisomerase II in mammalian cancer cells . This suggests that 3-Amino-8-fluoroquinoline dihydrochloride could serve as a precursor for synthesizing compounds with potential use in cancer therapy.
Biochemical Studies
The compound’s ability to form complexes with metals makes it valuable for biochemical studies, particularly in understanding the interactions between metal ions and biological molecules . These complexes can be used to study the role of metals in various biological processes or as part of therapeutic strategies to target specific cellular pathways.
Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-8-fluoroquinoline dihydrochloride, also known as 8-Fluoroquinolin-3-amine dihydrochloride, are DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
3-Amino-8-fluoroquinoline dihydrochloride interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork, inhibiting DNA synthesis .
Biochemical Pathways
The action of 3-Amino-8-fluoroquinoline dihydrochloride affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is necessary for replication and transcription . This leads to the cessation of these processes and ultimately results in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and tissue penetration .
Result of Action
The molecular effect of 3-Amino-8-fluoroquinoline dihydrochloride’s action is the stabilization of DNA strand breaks . On a cellular level, this leads to the inhibition of DNA synthesis, preventing bacterial growth and leading to cell death .
Safety and Hazards
Propiedades
IUPAC Name |
8-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWLFVOVXIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-8-fluoroquinoline dihydrochloride | |
CAS RN |
1266226-18-9 | |
| Record name | 3-Amino-8-fluoroquinoline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)



